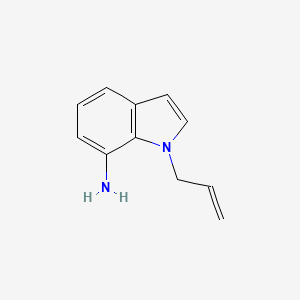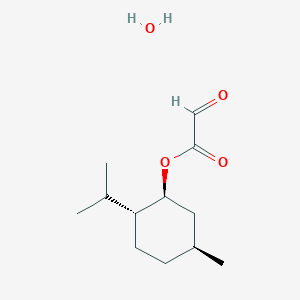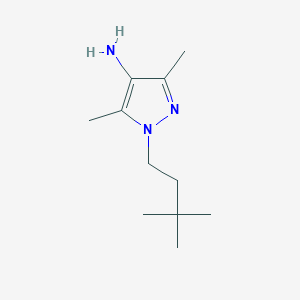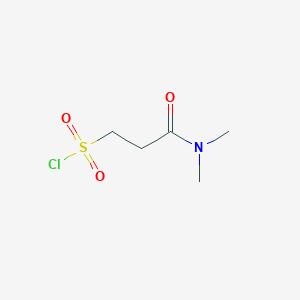
2-Methyl-N-(1-methylpiperidin-4-yl)pyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-N-(1-methylpiperidin-4-yl)pyridin-3-amine is a chemical compound with the molecular formula C12H19N3 and a molecular weight of 205.30 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.
Vorbereitungsmethoden
The synthesis of 2-Methyl-N-(1-methylpiperidin-4-yl)pyridin-3-amine involves several steps. One common method includes the reaction of 2-methylpyridine with 1-methylpiperidine in the presence of a suitable catalyst. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Analyse Chemischer Reaktionen
2-Methyl-N-(1-methylpiperidin-4-yl)pyridin-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it is used to study the interactions between small molecules and biological targetsAdditionally, it is used in the industry for the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of 2-Methyl-N-(1-methylpiperidin-4-yl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2-Methyl-N-(1-methylpiperidin-4-yl)pyridin-3-amine can be compared with other similar compounds, such as 2-Methyl-2-(1-methylpiperidin-4-yl)propan-1-ol and 2-((1-methylpiperidin-4-yl)methoxy)pyridin-3-amine . These compounds share structural similarities but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific molecular structure and the resulting biological and chemical properties.
Eigenschaften
Molekularformel |
C12H19N3 |
|---|---|
Molekulargewicht |
205.30 g/mol |
IUPAC-Name |
2-methyl-N-(1-methylpiperidin-4-yl)pyridin-3-amine |
InChI |
InChI=1S/C12H19N3/c1-10-12(4-3-7-13-10)14-11-5-8-15(2)9-6-11/h3-4,7,11,14H,5-6,8-9H2,1-2H3 |
InChI-Schlüssel |
QUNVDIGCQPUOPY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=N1)NC2CCN(CC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Cyanospiro[3.5]nonane-2-carboxylic acid](/img/structure/B13066531.png)
![4-[(3-carbamoylthiophen-2-yl)carbamoyl]butanoic Acid](/img/structure/B13066534.png)

![9-Fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B13066542.png)


![4-Cyclobutyl-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13066565.png)

amine](/img/structure/B13066573.png)



